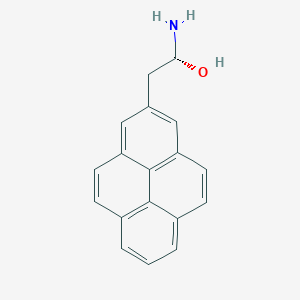
(R)-1-Amino-2-(pyren-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Amino-2-(pyren-2-yl)ethanol is a chiral compound that features a pyrene moiety attached to an ethanolamine backbone. The pyrene nucleus is known for its photophysical and electronic properties, making this compound valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Amino-2-(pyren-2-yl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with pyrene, a polycyclic aromatic hydrocarbon.
Functionalization: Pyrene is functionalized to introduce a hydroxyl group at the 2-position, forming 2-hydroxypyrene.
Amination: The hydroxyl group is then converted to an amino group through a series of reactions, resulting in ®-1-Amino-2-(pyren-2-yl)ethanol.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
®-1-Amino-2-(pyren-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
®-1-Amino-2-(pyren-2-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of molecular interactions due to its fluorescent properties.
Medicine: Investigated for potential use in drug delivery systems and as a fluorescent probe for imaging.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors.
Mechanism of Action
The mechanism of action of ®-1-Amino-2-(pyren-2-yl)ethanol involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing various pathways. The pyrene moiety’s fluorescent properties also allow it to be used as a probe in imaging studies.
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-(pyren-2-yl)ethanol: The non-chiral version of the compound.
2-Amino-1-(pyren-2-yl)ethanol: A positional isomer with the amino group at a different position.
1-Hydroxy-2-(pyren-2-yl)ethanol: A compound with a hydroxyl group instead of an amino group.
Uniqueness
®-1-Amino-2-(pyren-2-yl)ethanol is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral or positional isomers. Its pyrene moiety also imparts distinct photophysical properties, making it valuable in fluorescence-based applications.
Properties
Molecular Formula |
C18H15NO |
|---|---|
Molecular Weight |
261.3 g/mol |
IUPAC Name |
(1R)-1-amino-2-pyren-2-ylethanol |
InChI |
InChI=1S/C18H15NO/c19-16(20)10-11-8-14-6-4-12-2-1-3-13-5-7-15(9-11)18(14)17(12)13/h1-9,16,20H,10,19H2/t16-/m1/s1 |
InChI Key |
OUFGWLNFXAPSMO-MRXNPFEDSA-N |
Isomeric SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)C[C@H](N)O)C=C2 |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)CC(N)O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B13349290.png)
![Methyl 2-(2,2-dimethylbenzo[d][1,3]dioxol-4-yl)acetate](/img/structure/B13349291.png)
![3',6'-Bis(diethylamino)-2-(2-morpholinoethyl)spiro[isoindoline-1,9'-xanthen]-3-one](/img/structure/B13349294.png)
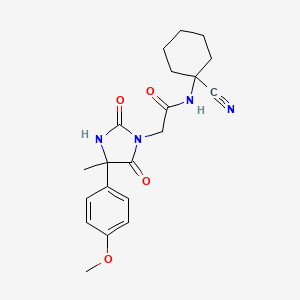
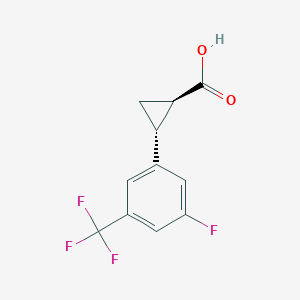
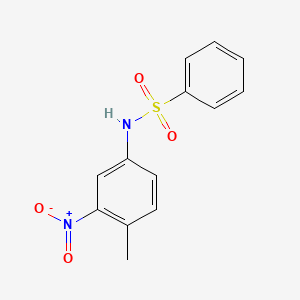

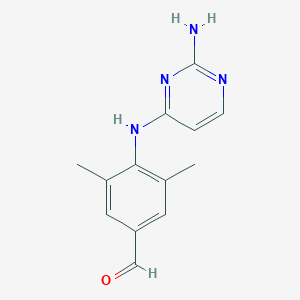

![(3S,4R)-4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)tetrahydrofuran-3-ol](/img/structure/B13349332.png)
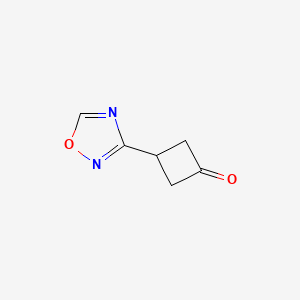
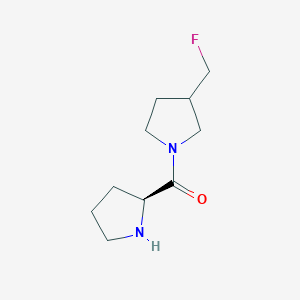
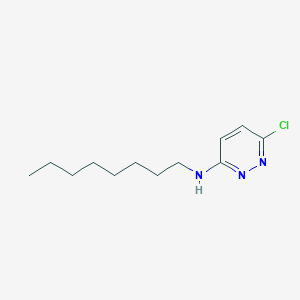
![Benzenesulfonylfluoride, 4-chloro-3-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-](/img/structure/B13349354.png)
